molecular formula C7H11BrO2 B3022312 Methyl 2-[1-(bromomethyl)cyclopropyl]acetate CAS No. 855473-50-6

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate

Cat. No. B3022312
CAS RN: 855473-50-6
M. Wt: 207.06 g/mol
InChI Key: PNDWPPJIBOBEOE-UHFFFAOYSA-N
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Description

“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is a chemical compound with the CAS Number: 855473-50-6 . It has a molecular weight of 207.07 . It is a colorless liquid and is used as a reactant in organic synthesis .


Molecular Structure Analysis

The linear formula of “Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is C7H11BRO2 . The detailed molecular structure is not available in the search results.


Chemical Reactions Analysis

“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is used as a reactant in organic synthesis . The specific chemical reactions involving this compound are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is a colorless liquid . It has a molecular weight of 207.07 . The compound’s other physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate serves as a valuable reactant in organic synthesis. Researchers utilize it to introduce the cyclopropyl group into target molecules. The bromomethyl functionality allows for further derivatization, making it a versatile building block for creating novel compounds .

Safety and Hazards

“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . It may be harmful if swallowed and causes eye irritation .

Mechanism of Action

Target of Action

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2-[1-(bromomethyl)cyclopropyl]acetate are dependent on the molecules it reacts with. For instance, it has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

The action, efficacy, and stability of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 0-8°C .

properties

IUPAC Name

methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWPPJIBOBEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269909
Record name Methyl 1-(bromomethyl)cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate

CAS RN

855473-50-6
Record name Methyl 1-(bromomethyl)cyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855473-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(bromomethyl)cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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